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Introduction
RMC-113 is a potent small molecule inhibitor targeting two key lipid kinases:

Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C) and PIKfyve.[1] This

dual inhibitory activity has positioned RMC-113 as a molecule of significant interest, particularly

for its broad-spectrum antiviral properties.[1][2][3] Understanding the structure-activity

relationship (SAR) of the RMC-113 scaffold is crucial for the rational design of next-generation

inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This technical guide

provides an in-depth analysis of the SAR for RMC-113 and its analogs, detailed experimental

protocols for key assays, and visualizations of relevant biological pathways and experimental

workflows.

RMC-113 is based on an isothiazolo[4,3-b]pyridine scaffold and has demonstrated strong

binding affinity for both PIKfyve and PIP4K2C, with Ki values of 370 nM and 46 nM,

respectively.[4] Its mechanism of action is linked to the disruption of cellular processes that are

hijacked by various viruses for their replication and egress. Specifically, RMC-113 has been

shown to reverse the impairment of autophagic flux induced by SARS-CoV-2.[1][4]

Core Structure and SAR Summary
The core of RMC-113 is a 3-alkynyl-6-aryl-disubstituted isothiazolo[4,3-b]pyridine.[3] SAR

studies have focused on modifications at both the 3- and 6-positions of this central scaffold to
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elucidate the chemical features that govern inhibitory activity against PIKfyve and PIP4K2C.

Modifications at the 6-Aryl Position
A variety of substituents on the aryl ring at the 6-position of the isothiazolo[4,3-b]pyridine

scaffold are well-tolerated for PIKfyve inhibition. The exploration of different functional groups

at this position has led to the identification of analogs with significantly enhanced potency.

Notably, the introduction of a 4-carboxamide group on the aryl ring resulted in the most potent

analog, exhibiting an IC50 of 1 nM against PIKfyve.[3] This suggests that the 4-position of the

aryl ring is a key interaction point within the kinase binding site, where a hydrogen bond

donor/acceptor moiety can significantly enhance affinity.

Modifications at the 3-Alkynyl Position
The acetylenic moiety at the 3-position has been identified as a critical feature for potent

PIKfyve inhibition.[3] While some modifications are tolerated, complete removal or significant

alteration of this group generally leads to a substantial loss of activity. Interestingly, a saturated

ethyl linker at this position can retain potent PIKfyve inhibition, although it is less active than the

original acetylene-containing counterpart.[3] This indicates that the length and rigidity of the

linker at the 3-position play a crucial role in correctly positioning the molecule within the active

site of PIKfyve.

Quantitative SAR Data
The following tables summarize the quantitative data for RMC-113 and its analogs, highlighting

the impact of structural modifications on inhibitory activity against PIKfyve and PIP4K2C, as

well as antiviral and antitumoral activities.
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Data synthesized from available research literature.[2][3]

Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. The

following protocols are based on the key experiments cited in the development and

characterization of RMC-113 and its analogs.

Biochemical PIKfyve Inhibition Assay
This primary assay is utilized to guide the synthetic chemistry efforts in the development of

RMC-113 analogs.[3]
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Enzyme and Substrate Preparation: Recombinant human PIKfyve is used as the enzyme

source. The substrate, typically phosphatidylinositol, is prepared in a suitable buffer

containing lipids to form micelles.

Compound Incubation: A dilution series of the test compounds (including RMC-113 and its

analogs) is prepared in DMSO. The compounds are then incubated with the PIKfyve enzyme

in the presence of the lipid substrate and ATP.

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a

defined period at a controlled temperature.

Detection of Product: The amount of ADP produced, which is proportional to the kinase

activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™

Kinase Assay). This assay measures luminescence, which is inversely proportional to the

kinase activity.

Data Analysis: The luminescence data is converted to percent inhibition relative to a DMSO

control. The IC50 values are then calculated by fitting the data to a four-parameter logistic

dose-response curve.

PIP4K2C Binding Affinity Assay
Due to the challenges in developing a robust enzymatic assay for PIP4K2C, binding affinity

assays are often employed to assess the interaction of inhibitors with this target.

Protein Immobilization: Recombinant PIP4K2C is immobilized on a suitable solid support,

such as a sensor chip for Surface Plasmon Resonance (SPR) or beads for a pull-down

assay.

Ligand Interaction: The test compounds are flowed over the immobilized protein at various

concentrations.

Detection of Binding: The binding of the compound to the protein is detected. In SPR, this is

measured as a change in the refractive index.

Kinetic Analysis: The association (kon) and dissociation (koff) rates are measured, and the

equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon). A lower Kd value
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indicates a higher binding affinity.

Antiviral Cell-Based Assays
These assays are crucial for determining the efficacy of the compounds in a biological context.

Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in

appropriate media.

Compound Treatment: Cells are pre-treated with a dilution series of the test compounds for a

defined period.

Viral Infection: The cells are then infected with the virus at a known multiplicity of infection

(MOI).

Incubation: The infected cells are incubated for a period that allows for viral replication.

Quantification of Viral Replication: The extent of viral replication is quantified using methods

such as plaque assays, quantitative PCR (qPCR) for viral RNA, or measurement of virus-

induced cytopathic effect (CPE).

Data Analysis: The EC50 (half-maximal effective concentration) is calculated from the dose-

response curves. Cytotoxicity of the compounds is also assessed in parallel to determine the

therapeutic index.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is key to a comprehensive

understanding. The following diagrams, generated using the DOT language for Graphviz,

illustrate the relevant pathways and workflows.
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Click to download full resolution via product page

Caption: PIKfyve signaling pathway and the inhibitory action of RMC-113.
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Caption: General workflow for a structure-activity relationship (SAR) study.
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Caption: Proposed mechanism of antiviral action for RMC-113.

Conclusion
The isothiazolo[4,3-b]pyridine scaffold of RMC-113 represents a promising starting point for the

development of potent dual inhibitors of PIKfyve and PIP4K2C. The SAR studies conducted to

date have provided valuable insights into the key structural features required for high-potency

inhibition. Specifically, the 4-carboxamide on the 6-aryl ring and the acetylenic moiety at the 3-

position have been identified as critical for optimal activity. Future work will likely focus on fine-

tuning the physicochemical properties of these inhibitors to improve their drug-like

characteristics, including solubility, metabolic stability, and oral bioavailability, to advance these

promising compounds towards clinical development for the treatment of viral diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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